4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine
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Overview
Description
4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine is a useful research compound. Its molecular formula is C11H6Cl2F3N3 and its molecular weight is 308.09. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research on pyrimidine derivatives, including structures similar to "4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine," has shown significant interest in synthetic chemistry for their potential applications. These compounds serve as key intermediates in the synthesis of more complex molecules, demonstrating promising antimicrobial activity among other properties. The process involves various chemical reactions, including halogenation, cyclization, and functionalization, to explore the chemistry and utility of these pyrimidine derivatives in creating novel compounds with potential biological and industrial applications (Sayed, Shamroukh, & Rashad, 2006; Schlosser, Lefebvre, & Ondi, 2006).
Biological Evaluation and Antimicrobial Activity
Pyrimidine and its derivatives have been evaluated for their biological activities, showing promise in antimicrobial properties. The focus on synthesizing new pyrimidine-based compounds stems from their potential use in medicinal chemistry, particularly as antimicrobial agents. Studies demonstrate the synthesis of novel pyrimidine frameworks and their subsequent evaluation against various microbial strains, highlighting the role of these compounds in developing new therapeutic agents (Bakhite, Al-Sehemi, & Yamada, 2005; Abu-Melha, 2014).
Novel Synthetic Pathways and Characterization
The exploration of novel synthetic pathways for creating pyrimidine derivatives is a key area of research. These studies involve the development of new methods for the synthesis of pyrimidine-based compounds, including the use of various catalysts and reaction conditions to enhance yield and selectivity. The characterization of these compounds through modern analytical techniques plays a crucial role in understanding their structure and properties, guiding further applications in chemical synthesis and pharmaceutical research (Sukach et al., 2015).
Applications in Material Science and Optoelectronics
Beyond biomedical applications, pyrimidine derivatives have also been investigated for their potential in material science and optoelectronics. The intrinsic properties of these compounds, such as their electronic and photophysical characteristics, make them suitable candidates for use in various high-tech applications, including as components in electronic devices, sensors, and other advanced materials. Research in this area focuses on synthesizing and characterizing pyrimidine-based compounds to harness their unique properties for technological advancements (Hussain et al., 2020).
Mechanism of Action
Target of Action
It is known that this compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
It is known that this compound undergoes double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .
Biochemical Pathways
It is known that this compound is used in the synthesis of various fluoropyrimidine class drugs .
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N3/c1-5-8(12)9(13)19-10(18-5)7-3-2-6(4-17-7)11(14,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSRRALZUQMMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=NC=C(C=C2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.